molecular formula C25H40N2O3 B5983350 1-[5-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

1-[5-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

Cat. No.: B5983350
M. Wt: 416.6 g/mol
InChI Key: DZGLPGMESOPWQV-UHFFFAOYSA-N
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Description

1-[5-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an adamantyl group, which is known for its rigidity and stability, making it a valuable component in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Adamantylamine Intermediate: This step involves the reaction of adamantane with a suitable amine to form 2-adamantylamine.

    Methoxyphenol Derivative Preparation: The next step is the synthesis of the 2-methoxyphenol derivative, which can be achieved through methylation of a phenol compound.

    Coupling Reaction: The adamantylamine intermediate is then coupled with the methoxyphenol derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[5-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

1-[5-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: Utilized in the development of advanced materials with unique properties, such as high stability and rigidity.

Mechanism of Action

The mechanism of action of 1-[5-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group enhances the compound’s ability to bind to these targets, leading to modulation of biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-[5-[(2-Adamantylamino)methyl]-2-hydroxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    1-[5-[(2-Adamantylamino)methyl]-2-chlorophenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol: Contains a chlorine atom instead of a methoxy group.

Uniqueness

1-[5-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The adamantyl group also contributes to its stability and rigidity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[5-[(2-adamantylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O3/c1-16(2)27(3)14-22(28)15-30-24-12-17(5-6-23(24)29-4)13-26-25-20-8-18-7-19(10-20)11-21(25)9-18/h5-6,12,16,18-22,25-26,28H,7-11,13-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGLPGMESOPWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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